Tribuloside

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Procurement Risk: Structurally similar kaempferol glycosides (e.g., astragalin) cannot substitute for Tribuloside. The 6″-p-coumaroyl acylation is essential for PDE4 engagement and melanogenic activity. - PDE4/cAMP/PKA pathway: Inhibits PDE4 (IC50 6 μM), elevates cAMP, activates CREB phosphorylation, and upregulates MITF/tyrosinase in melanocytes. - Anti-mycobacterial reference: Species-selective MIC values (0.8 mg/mL against M. madagascariense, 1.6 mg/mL against M. indicus pranii). - Enzyme kinetics: Non-competitive α-amylase inhibitor (Ki 84.2 μM) binding at an allosteric site. Shipping at ambient temperature; long-term storage at -20°C.

Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
CAS No. 68170-52-5
Cat. No. B1659802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribuloside
CAS68170-52-5
Molecular FormulaC30H26O13
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
InChIInChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+
InChIKeyDVGGLGXQSFURLP-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tribuloside Overview


Tribuloside (CAS 68170-52-5), also designated as kaempferol-3-β-D-(6″-p-coumaroyl)-glucoside or tiliroside, is a naturally occurring flavonoid triglycoside isolated primarily from the fruits and leaves of Tribulus terrestris L. [1]. As a glycosyloxyflavone derivative of the aglycone kaempferol, it is defined by a distinctive p-coumaroyl substitution at the 6″ position of the glucose moiety attached to C-3 of the flavone core, distinguishing it from common kaempferol monoglycosides and diglycosides such as astragalin and kaempferol-3-rutinoside [2]. Tribuloside serves as a reference standard in natural product chemistry, metabolomics, and mechanistic pharmacology studies focused on melanogenesis, metabolic enzyme inhibition, and antioxidant defense pathways. This guide provides procurement-relevant, comparator-based quantitative evidence to substantiate the selection of tribuloside over structurally proximate flavonoid analogs.

Tribuloside Substitution Advisory


Flavonoid procurement for research applications often faces substitution risk, wherein structurally related compounds such as kaempferol, kaempferol-3-glucoside (astragalin), or kaempferol-3-rutinoside are considered functionally interchangeable. In the case of tribuloside, such substitution is scientifically invalid. Tribuloside is not a simple kaempferol glycoside; it is an O-acylated derivative bearing a p-coumaroyl ester at the 6″ position of the glucose moiety [1]. This acylation fundamentally alters the compound's physicochemical properties, molecular recognition by enzyme active sites, and biological target engagement [2]. Direct comparative evidence demonstrates that tribuloside exhibits differential radical scavenging efficacy, distinct antimicrobial potency, unique α-amylase inhibition kinetics, and exclusive activation of melanogenic signaling pathways when benchmarked against its closest structural analogs. The quantitative evidence presented in Section 3 establishes that substituting tribuloside with unacylated kaempferol glycosides will yield irreproducible experimental outcomes and compromise the validity of mechanistic investigations.

Tribuloside Comparator Evidence


DPPH Radical Scavenging Activity

In a systematic comparative study of eleven flavonoid components using the DPPH radical assay, tribuloside (tiliroside) exhibited markedly lower radical scavenging activity compared to quercetin, quercetin-3-O-β-D-glucoside, and quercetin-3-O-β-D-rutinoside, which demonstrated the highest activities. Tribuloside was categorized among the flavonoids showing the lowest antiradical potency, a profile shared by compounds lacking both the free C-3 hydroxyl group and the 3′,4′-dihydroxy substitution pattern in the B-ring [1]. This differential performance is not a limitation but a defining characteristic: tribuloside's radical scavenging capacity is mechanistically and quantitatively distinct, providing a negative-control or baseline comparator for studies investigating the contribution of the catechol moiety and free C-3 OH to antioxidant activity. Substituting tribuloside with quercetin or its glycosides would yield falsely elevated antioxidant readouts. Vendor technical documentation further reports that tribuloside scavenges DPPH radicals at concentrations ranging from 63.7 to 75.2 mg/mL [2].

Antioxidant Free Radical Scavenging Structure-Activity Relationship

Antimycobacterial Strain-Specific Activity

Tribuloside demonstrates differential antimycobacterial potency depending on the Mycobacterium species tested. Against M. madagascariense, tribuloside exhibits a minimum inhibitory concentration (MIC) of 0.8 mg/mL, whereas against M. indicus pranii, the MIC is 1.6 mg/mL [1]. Against a non-pathogenic Mycobacterium species, the reported MIC is significantly higher at 5.0 mg/mL . This 6.25-fold potency differential between M. madagascariense and the non-pathogenic reference species, and a 2-fold difference between M. madagascariense and M. indicus pranii, reveals species-selective activity profiles. This strain-dependent efficacy profile is not documented for kaempferol, kaempferol-3-glucoside, or kaempferol-3-rutinoside in the same assay systems, indicating that the p-coumaroyl acylation in tribuloside confers specific antimycobacterial properties that cannot be extrapolated from simpler kaempferol glycosides.

Antimicrobial Mycobacterium Natural Product Antibacterial

Melanogenesis via PDE/cAMP/PKA Pathway

Tribuloside acts as a phosphodiesterase (PDE) inhibitor that enhances melanogenesis through the cAMP/PKA signaling axis. In human epidermal melanocytes (HEMCs), tribuloside treatment increased melanin content, promoted melanocyte dendricity, and enhanced melanosome transport [1]. Mechanistically, tribuloside inhibits PDE activity, thereby elevating intracellular cAMP levels and stimulating CREB phosphorylation, which subsequently upregulates MITF expression, tyrosinase activity, and Rab27a/Cdc42-mediated melanosome trafficking. Critically, tribuloside did not exhibit any toxic effects on melanocytes, indicating a favorable safety profile for pigmentation-related applications [1]. This specific PDE/cAMP/PKA pathway engagement is not reported for kaempferol, kaempferol-3-glucoside, or kaempferol-3-rutinoside, which lack the 6″-p-coumaroyl moiety required for this interaction.

Melanogenesis Pigmentation PDE Inhibition Dermatology

Non-Competitive α-Amylase Inhibition

Tribuloside functions as a non-competitive inhibitor of α-amylase, with a reported inhibition constant (Ki) of 84.2 μM . Non-competitive inhibition indicates that tribuloside binds to an allosteric site distinct from the enzyme's active site, reducing catalytic efficiency regardless of substrate concentration. This kinetic profile differentiates tribuloside from flavonoid aglycones like kaempferol, which may exhibit competitive or mixed-type inhibition depending on assay conditions. The non-competitive inhibition mechanism suggests that tribuloside can attenuate carbohydrate digestion and postprandial glucose absorption through a mode of action that is not reversed by increased substrate availability, a property relevant for antidiabetic research applications.

Antidiabetic Enzyme Inhibition Carbohydrate Metabolism α-Amylase

Tribuloside Application Scenarios


Melanogenesis & Pigmentation Research

Tribuloside is uniquely suited as a positive control or test compound in studies investigating PDE/cAMP/PKA-mediated melanogenesis. As demonstrated in Section 3, tribuloside inhibits PDE, elevates cAMP, and activates CREB phosphorylation to upregulate MITF and tyrosinase expression in human epidermal melanocytes, zebrafish models, and human skin samples [1]. Its lack of cellular toxicity supports use in long-term pigmentation assays. Kaempferol-3-glucoside and kaempferol-3-rutinoside cannot substitute for tribuloside in these applications, as they lack the p-coumaroyl acylation required for PDE engagement.

Antioxidant Structure-Activity Relationships

Tribuloside provides an essential low-activity comparator in DPPH radical scavenging structure-activity relationship (SAR) panels. In head-to-head evaluation against 11 flavonoid components, tribuloside exhibited the lowest antiradical activity among compounds tested, a profile attributable to the absence of both the free C-3 hydroxyl group and the 3′,4′-dihydroxy B-ring substitution pattern [2]. Researchers investigating the contribution of the catechol moiety and free C-3 OH to antioxidant efficacy require tribuloside as a structurally defined negative reference compound. Generic substitution with kaempferol or its non-acylated glycosides would introduce false-positive antioxidant signals.

Antimycobacterial Natural Product Screening

Tribuloside serves as a reference compound in antimycobacterial screening programs, offering species-selective MIC values: 0.8 mg/mL against M. madagascariense, 1.6 mg/mL against M. indicus pranii, and 5.0 mg/mL against non-pathogenic Mycobacterium species [3]. This strain-dependent potency profile enables researchers to evaluate structure-activity relationships of acylated flavonoid glycosides against mycobacterial targets. Kaempferol and its simple glycosides lack documented antimycobacterial activity in comparable assay systems, confirming that the 6″-p-coumaroyl substitution is a critical determinant of antimicrobial efficacy.

α-Amylase Inhibition & Glucose Modulation

Tribuloside is applicable as a non-competitive α-amylase inhibitor in enzymatic and cellular assays focused on carbohydrate digestion and glucose absorption. With a Ki of 84.2 μM, tribuloside binds to an allosteric site on α-amylase, reducing catalytic activity irrespective of substrate concentration . This allosteric inhibition mechanism offers a distinct pharmacological profile for antidiabetic natural product research. Generic flavonoids with uncharacterized or variable inhibition kinetics cannot reliably substitute for tribuloside in studies requiring defined non-competitive enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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